2H-Pyran-2-one, 5,6-dihydro-4-methyl- is a heterocyclic organic compound belonging to the pyran family. Its molecular formula is with a molecular weight of approximately 128.13 g/mol. This compound features a dihydropyran structure with a methyl group at the 4-position and is characterized by its unique chemical properties and reactivity. It is also known by various synonyms, including 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one and (±)-Gerberin aglycone .
H-Pyran-2-one, 5,6-dihydro-4-methyl- (also known as 4-methyl-5,6-dihydro-2H-pyran-2-one or 2,3-anhydromevalonic acid δ-lactone) can be synthesized through various methods, including:
These syntheses offer researchers diverse routes to obtain this compound for further investigation.
Research suggests that 2H-Pyran-2-one, 5,6-dihydro-4-methyl- may possess various biological activities, although further studies are needed for conclusive evidence. Some potential applications include:
H-Pyran-2-one, 5,6-dihydro-4-methyl- can serve as a valuable building block for the synthesis of more complex molecules due to its reactive nature. Researchers have utilized it in the preparation of various compounds, including:
The chemical behavior of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- includes several notable reactions:
Research indicates that 2H-Pyran-2-one, 5,6-dihydro-4-methyl- exhibits various biological activities. It has been noted for its potential antimicrobial properties and may interact with metabolic pathways involving enzymes and cofactors. Additionally, its derivatives have shown promise in agricultural applications as insecticides due to their biological efficacy against pests .
Several methods exist for synthesizing 2H-Pyran-2-one, 5,6-dihydro-4-methyl-. Common approaches include:
The applications of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- span multiple fields:
Studies on the interactions of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- reveal its involvement in various metabolic pathways. It interacts with specific enzymes that facilitate its metabolism and can affect biological systems through these interactions. Such studies are crucial for understanding its potential therapeutic applications and safety profiles.
Several compounds share structural similarities with 2H-Pyran-2-one, 5,6-dihydro-4-methyl-. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Hydroxy-2H-pyran-2-one | C5H6O3 | Contains a hydroxyl group at position 5 |
4-Methylcoumarin | C10H10O2 | Exhibits fluorescence; used in perfumes |
3-Hydroxychromone | C9H8O3 | Known for antioxidant properties |
What distinguishes 2H-Pyran-2-one, 5,6-dihydro-4-methyl- from these similar compounds is its specific combination of functional groups and its unique reactivity profile. Its ability to participate in diverse